molecular formula C5H7ClO B14086392 1-Chloropent-4-en-2-one CAS No. 100636-38-2

1-Chloropent-4-en-2-one

Cat. No.: B14086392
CAS No.: 100636-38-2
M. Wt: 118.56 g/mol
InChI Key: BNQGBULLSSEFID-UHFFFAOYSA-N
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Description

1-Chloropent-4-en-2-one is an organic compound with the molecular formula C₅H₇ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the first carbon and a double bond between the fourth and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropent-4-en-2-one can be synthesized through several methods. One common route involves the reaction of 2-chloroacetonitrile with allyltrimethylsilane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using readily available precursors. The process may include steps such as chlorination and subsequent purification to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloropent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloropent-4-en-2-one involves its reactivity with various biological and chemical entities. The chlorine atom and the double bond make it a versatile compound for forming new bonds and interacting with different molecular targets. Pathways involved may include nucleophilic attack on the carbonyl carbon or electrophilic addition to the double bond.

Comparison with Similar Compounds

    4-Chloropent-3-en-2-one: Another chlorinated pentenone with a different position of the chlorine atom.

    4-Chloropentan-2-one: A saturated analog without the double bond.

Properties

CAS No.

100636-38-2

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

1-chloropent-4-en-2-one

InChI

InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2

InChI Key

BNQGBULLSSEFID-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)CCl

Origin of Product

United States

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